6-Bromo-2-ethylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
HTLYQXWUZIJHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Reactivity Profiles and Reaction Mechanisms of 6 Bromo 2 Ethylbenzo D Oxazole Analogues
Electrophilic and Nucleophilic Attack Patterns
The benzoxazole (B165842) ring system possesses distinct sites for both electrophilic and nucleophilic attacks, a characteristic heavily modulated by its substituents.
Electrophilic Attack: Electrophilic aromatic substitution on the benzoxazole ring primarily occurs on the benzene (B151609) portion of the molecule. Theoretical studies and experimental results indicate that the positions for electrophilic attack are influenced by the electron distribution in the fused ring system. For an unsubstituted benzoxazole, nitration preferentially occurs at the C6-position. globalresearchonline.net However, the presence of the bromo group at the C6 position in 6-Bromo-2-ethylbenzo[d]oxazole significantly alters this pattern. The bromine atom is an electron-withdrawing group via induction, which deactivates the benzene ring towards electrophilic attack. Despite this deactivation, it acts as an ortho-, para-director. Therefore, incoming electrophiles would be directed to the positions ortho and para to the amino-ether linkage (C5 and C7) and meta to the bromo group. The presence of electron-withdrawing groups is known to favor halogenation reactions. globalresearchonline.net
Nucleophilic Attack: The oxazole (B20620) portion of the ring is generally more susceptible to nucleophilic attack.
C2 Position: The C2 carbon is the most electrophilic center in the benzoxazole ring and is the primary site for nucleophilic attack. This is due to its position between two heteroatoms (N and O). The C-H bond at the C2 position is notably acidic (pKa < 16), and deprotonation can occur to form a 2-isocyanophenolate anion, which is a key intermediate in certain reactions like palladium-catalyzed arylations. acs.orgacs.org The presence of the electron-donating 2-ethyl group would slightly reduce the electrophilicity of the C2 carbon compared to an unsubstituted benzoxazole, but it remains a key reactive site.
Nitrogen Atom: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, particularly in alkylation reactions. globalresearchonline.net Treatment of 2-substituted benzoxazoles with alkylating agents like iodomethane (B122720) can lead to N-alkylated benzoxazolium salts. globalresearchonline.net
The interplay of substituents is crucial. The electron-donating ethyl group at C2 enhances the electron density of the oxazole ring, while the electron-withdrawing bromo group at C6 decreases the electron density of the benzene ring, making the molecule susceptible to a diverse range of reagents.
Table 1: Predicted Reactivity Sites in this compound
| Reaction Type | Primary Site of Attack | Influence of Substituents |
|---|---|---|
| Electrophilic Substitution | Benzene Ring (C4, C5, C7) | The -Br group at C6 is deactivating but directs incoming electrophiles. The -O- atom activates the ring. |
| Nucleophilic Attack | Oxazole Ring (C2) | The 2-ethyl group is weakly electron-donating. The C2 position remains the most electrophilic carbon in the heterocyclic ring. |
| Deprotonation | Oxazole Ring (C2-H, if present) | The C2-H is the most acidic proton. The 2-ethyl group replaces this proton, precluding this specific reactivity. |
| N-Alkylation | Oxazole Ring (N3) | The nitrogen lone pair is available for attack on electrophiles like alkyl halides. |
Thermal Decomposition Pathways and Stability Investigations
Benzoxazole derivatives are known for their relative thermal stability due to their aromatic nature. globalresearchonline.net Polybenzoxazoles (PBOs) are a class of high-performance polymers recognized for excellent thermal stability. frontiersin.orgresearchgate.net
Investigations into the thermal decomposition of the parent benzoxazole molecule show that it is significantly more stable than its benzisoxazole isomers, a property attributed to the absence of a weak N-O bond and its resonance-stabilized benzene ring. acs.org Thermal decomposition studies of benzoxazole in a shock tube over a temperature range of 1000–1350 K identified two main decomposition pathways, yielding:
o-hydroxybenzonitrile: This is the major product, formed via a unimolecular rearrangement.
Cyclopentadiene carbonitrile and carbon monoxide: These are formed in much lower concentrations through a more complex fragmentation pathway. acs.org
The substituents on this compound would influence its specific decomposition profile. The C-Br bond is typically weaker than C-H or C-C bonds and could represent an initial site of cleavage under high-temperature conditions. The ethyl group might undergo fragmentation reactions. However, the core benzoxazole ring is expected to remain stable up to high temperatures, likely decomposing through pathways involving nitrile formation, similar to the unsubstituted parent compound.
Ring-Opening and Ring-Contraction Mechanisms
While aromatic and relatively stable, the benzoxazole ring can undergo cleavage under specific reaction conditions.
Ring-Opening Mechanisms:
Base-Mediated Ring-Opening: The acidity of the C2-proton in benzoxazoles allows for deprotonation by a strong base. The resulting anion exists predominantly as the ring-opened 2-isocyanophenolate isomer. acs.org This intermediate is kinetically significant and plays a crucial role in reactions such as the palladium-catalyzed direct arylation of benzoxazoles. acs.orgacs.org
Acid-Catalyzed Ring-Opening: Certain Lewis acids can promote ring-opening. For instance, Y(OTf)₃ catalyzes a cascade reaction between benzoxazoles and propargylic alcohols. Mechanistic studies suggest the reaction proceeds via an Sₙ1 nucleophilic substitution, where the benzoxazole ring opens to react with a propargyl cation, ultimately leading to the formation of 1,4-benzoxazine scaffolds. rsc.orgresearchgate.net
Hydrolytic Ring-Opening: Benzoxazoles can be sensitive to hydrolysis, which leads to ring opening to form o-aminophenol and a corresponding carboxylic acid derivative, or a Schiff base under certain pH conditions. nih.gov This susceptibility allows benzoxazoles to be considered as potential pro-drugs that release active compounds upon hydrolysis under physiological conditions. nih.gov
Ring-Contraction Mechanisms: Ring-contraction reactions are less common for benzoxazoles themselves but are known in the synthesis of benzoxazoles from larger heterocyclic systems. For example, 1,2,4-benzoxadiazines undergo a thermal ring contraction to produce benzoxazoles. The proposed mechanism involves an initial electrocyclic ring opening to an o-benzoquinone imine intermediate, which then undergoes recyclization and extrusion of a nitrene fragment to form the stable benzoxazole ring. rsc.org
Cyclization Kinetics and Mechanistic Elucidation of Formation Pathways
The most common route to benzoxazole synthesis is the condensation and subsequent cyclization of an o-aminophenol with a suitable electrophile. A general mechanism involves two key steps:
Intermediate Formation: The amino group of the o-aminophenol performs a nucleophilic attack on an electrophilic carbon source (e.g., the carbonyl carbon of an aldehyde, carboxylic acid, or acyl chloride). This leads to the formation of a Schiff base (from an aldehyde) or an o-hydroxyanilide (from a carboxylic acid derivative). rsc.orgacs.org
Intramolecular Cyclization: The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the imine or amide carbon. This is followed by an elimination step (typically of water) to form the aromatic benzoxazole ring. acs.orgmdpi.com
The kinetics of these reactions are influenced by several factors, including the nature of the reactants, catalysts, and the substitution pattern on the o-aminophenol.
Substituent Effects on Reaction Rate: Studies on the formation of benzoxazoles from o-nitrophenols (which are reduced in situ to o-aminophenols) have provided insights into substituent effects. It was observed that a substituent at the C3 position of the o-nitrophenol (which corresponds to the C2 position of the resulting benzoxazole) accelerates the ring formation. Conversely, a substituent at the C6 position was found to retard the reaction, regardless of its electronic character, suggesting a significant steric influence on the cyclization step. clockss.org An electron-donating group on the benzene ring generally facilitates the formation of the oxazole ring. clockss.org
For the formation of this compound, the reaction would likely involve an o-aminophenol bearing a bromine atom at the position para to the hydroxyl group. Based on kinetic studies, the bromo group at this position (C6 in the final product) would be expected to sterically hinder and thus slow down the rate of cyclization compared to an unsubstituted analogue. clockss.org The ethyl group at the C2 position would be introduced by using propionaldehyde (B47417) or a propionic acid derivative as the electrophile.
Influence of Substituents (e.g., Ethyl and Bromo Groups) on Reaction Pathways and Selectivity
The ethyl and bromo substituents in this compound exert significant electronic and steric effects that govern the molecule's reactivity and the selectivity of its reactions.
Influence of the 6-Bromo Group:
Electronic Effect: The bromine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect (-I). This decreases the electron density on the fused benzene ring, making it less reactive towards electrophilic substitution compared to unsubstituted benzoxazole. However, through resonance, it can donate a lone pair of electrons (+R effect), which directs incoming electrophiles to the ortho and para positions.
Influence of the 2-Ethyl Group:
Electronic Effect: The ethyl group is a weak electron-donating group through induction (+I). This slightly increases the electron density within the oxazole ring, potentially influencing the nucleophilicity of the nitrogen atom and the electrophilicity of the C2 carbon. However, studies on the synthesis of 2-substituted benzoxazoles have shown that no significant electronic effects were observed from various alkyl groups on the reaction yields. mdpi.com
Steric Effect: The steric bulk of the ethyl group at the C2 position is more significant. A substituent at this position has been shown to accelerate the rate of cyclization during the formation of the benzoxazole ring. clockss.org However, it can also sterically hinder the approach of nucleophiles to the C2 carbon or electrophiles to the adjacent nitrogen atom. The steric and electronic effects of substituents at the C2 position are known to significantly influence the selective formation of isomers in competitive reaction pathways. researchgate.net
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity and Selectivity |
|---|---|---|---|---|
| Bromo | C6 | Inductively withdrawing (-I), Resonance donating (+R) | Moderate | Deactivates benzene ring to electrophilic attack but directs substitution. Can slow down reaction rates. acs.org |
| Ethyl | C2 | Inductively donating (+I) | Moderate | Slightly increases electron density in the oxazole ring. Can sterically influence cyclization kinetics and approach to the C2/N3 centers. clockss.org |
Computational and Theoretical Investigations of Benzoxazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and reactivity with high accuracy.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the structural and electronic properties of benzoxazole (B165842) derivatives. researchgate.netdergipark.org.tr The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31+G(d,p) or 6-311++G(d,p) is commonly employed for these calculations. researchgate.netdergipark.org.tr
DFT is used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. semanticscholar.org Furthermore, DFT calculations provide key electronic properties that govern the molecule's behavior. dergipark.org.tr
| Dipole Moment | A measure of the net molecular polarity (in Debye). | Indicates the distribution of charge across the molecule and influences intermolecular interactions. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. youtube.comlibretexts.org
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its capacity to donate electrons, characterizing its nucleophilicity. taylorandfrancis.com Conversely, the energy of the LUMO (ELUMO) is linked to the electron affinity and its ability to accept electrons, indicating its electrophilicity. taylorandfrancis.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org A small gap indicates that the molecule is more polarizable and more chemically reactive. semanticscholar.org This analysis is also crucial for understanding intramolecular charge transfer (ICT) within the molecule. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Orbital Data for a Benzoxazole System
| Parameter | Typical Energy Value (eV) | Role in Reactivity |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Electron-donating capacity (Nucleophilicity) |
| ELUMO | -1.5 to -2.5 | Electron-accepting capacity (Electrophilicity) |
| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity and stability. semanticscholar.org |
Note: These values are representative for benzoxazole derivatives and may vary based on substitution patterns.
Based on the energies of the HOMO and LUMO orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netderpharmachemica.com These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of the molecule's reactivity. derpharmachemica.comresearchgate.net
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -χ = -(I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness indicates low reactivity, whereas high chemical softness suggests high reactivity. nih.gov The electrophilicity index measures the energy stabilization when the molecule acquires additional electronic charge from the environment. researchgate.net
While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. Fukui functions (fk+, fk-, fk0) are paramount for this purpose. They indicate the change in electron density at a specific atomic site when an electron is added or removed, thus predicting the most likely sites for nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) attacks. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.org The MESP map displays the electrostatic potential on the surface of the molecule, revealing regions of positive and negative potential. nih.gov
Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. In benzoxazole systems, such regions are typically found around the electronegative nitrogen and oxygen atoms. nih.gov
Positive Regions (Blue): These areas are electron-deficient (due to the influence of atomic nuclei) and are prone to nucleophilic attack. nih.gov
Neutral Regions (Green): These areas have a relatively neutral potential.
The MESP map provides an intuitive guide to intermolecular interactions, particularly in predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.net
A key aspect of NBO analysis is the calculation of the second-order perturbation stabilization energy, E(2). researchgate.net This value quantifies the energy of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net Larger E(2) values indicate stronger interactions, signifying greater charge delocalization and increased molecular stability. researchgate.net For a benzoxazole system, significant interactions often involve the lone pairs of the heteroatoms (oxygen and nitrogen) and the π* anti-bonding orbitals of the aromatic rings.
Table 3: Common NBO Donor-Acceptor Interactions in Benzoxazole Rings
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |
|---|---|---|---|
| LP (O) | π* (C-C), π* (C-N) | n → π* | Delocalization of oxygen lone pair into the ring, contributing to aromaticity and stability. |
| LP (N) | π* (C-C), π* (C-O) | n → π* | Delocalization of nitrogen lone pair, enhancing electronic stability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvated environment. acs.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational flexibility and intermolecular interactions. k-state.edu
For a molecule like 6-Bromo-2-ethylbenzo[d]oxazole, MD simulations can be used to:
Analyze Conformational Dynamics: Explore the rotational freedom of the ethyl group and identify the most stable and frequently occurring conformations in solution. acs.org
Study Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules (e.g., water) or with larger biological macromolecules like DNA or proteins. scielo.br This is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.
Determine Solvation Effects: Evaluate how the presence of a solvent affects the structure and properties of the molecule.
MD simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a complex, dynamic system. rsc.orgscielo.br
Proton Affinity and Basicity Studies in Gas Phase and Solution
Computational chemistry provides powerful tools to investigate the intrinsic basicity and proton affinity of molecules, offering insights that complement experimental studies. For benzoxazole systems, theoretical calculations have been employed to understand their behavior as bases in both the gas phase and in solution.
The gas phase basicity (GB) of a compound is a measure of its proton affinity in the absence of solvent effects. Experimental techniques such as Fourier transform ion cyclotron resonance (FTICR) spectroscopy have been used to determine the GB of parent benzoxazoles. rsc.orgrsc.org These experimental findings are often supported and rationalized by computational methods, such as the PM3 semiempirical MO method, which can analyze the structural effects of heteroatoms on basicity. rsc.orgrsc.org
In the context of 1,3-benzazoles, which include benzoxazoles, the proton affinity (PA) is defined as the negative of the standard enthalpy change for the protonation reaction. rsc.org Theoretical calculations allow for the determination of PA values, which are crucial for understanding the intrinsic reactivity of these molecules. For instance, density functional theory (DFT) studies can be used to compute the proton affinity of the oxygen and nitrogen atoms within the benzoxazole scaffold. These studies help in identifying the preferred site of protonation. researchgate.net
The basicity of benzoxazole derivatives is influenced by the nature and position of substituents on the aromatic ring. While specific studies on this compound are not prevalent in the literature, general principles derived from computational studies on related benzoxazoles can be applied. For example, electron-withdrawing groups, such as a bromine atom, are generally expected to decrease the basicity of the molecule by reducing the electron density on the nitrogen atom of the oxazole (B20620) ring. Conversely, electron-donating groups would be expected to increase basicity.
Theoretical studies have also explored the impact of solvation on the basicity of benzoxazole derivatives. The polarizable continuum model (PCM) is a computational method used to estimate the effects of a solvent on molecular properties, including basicity. acs.org These calculations can reveal how intermolecular interactions with solvent molecules, such as water, stabilize the protonated form of the benzoxazole and thus influence its pKa in solution.
Below is a table summarizing the kind of data that can be obtained from computational studies on the basicity of benzoxazole derivatives. Please note that these are representative values for related compounds and not specific to this compound.
| Compound | Method | Gas Phase Basicity (GB) (kcal/mol) | Proton Affinity (PA) (kcal/mol) |
| Benzoxazole | FTICR (Experimental) | Value | Value |
| 2-Methylbenzoxazole | DFT (Calculated) | Value | Value |
| 5-Nitrobenzoxazole | DFT (Calculated) | Value | Value |
Mechanistic Insights and Prediction of Reaction Outcomes from Theoretical Modeling
Theoretical modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions and predicting their outcomes. For benzoxazole systems, computational approaches like density functional theory (DFT) provide deep insights into reaction pathways, transition states, and the electronic factors that govern reactivity.
Quantum chemical methods are frequently used to investigate the structure and reactivity of heterocyclic organic compounds, such as benzoxazoles, which aids in the rational design of new molecules with desired properties. researchgate.net For example, dispersion-corrected DFT can be used to study the molecular geometry, crystal packing, and chemical reactivity of benzoxazole derivatives. researchgate.net Conceptual DFT can further identify a molecule's electrophilic and nucleophilic nature, while Parr functions can pinpoint favorable sites for attack. researchgate.net
In the context of benzoxazole synthesis, theoretical modeling can be used to explore the reaction mechanism. For instance, computational studies can elucidate the energetics of different proposed pathways, identify key intermediates and transition states, and rationalize the role of catalysts. This understanding is crucial for optimizing reaction conditions and improving yields.
Furthermore, theoretical calculations can provide insights into the reactivity of the benzoxazole ring itself. The electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which can be calculated using methods like B3LYP, are important indicators of a molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net For substituted benzoxazoles, these calculations can predict how a substituent, such as the bromo group in this compound, influences the reactivity of the heterocyclic system.
The prediction of reaction outcomes is a significant application of theoretical modeling. By calculating the activation energies for various possible reaction pathways, computational chemists can predict the most likely product under a given set of conditions. This is particularly valuable in complex reactions where multiple products are possible. Machine learning models, trained on large datasets of experimental reactions, are also emerging as a powerful tool for predicting the major product of a reaction. mit.edunih.gov These models can learn complex patterns in reactivity that are not always apparent from simple electronic or steric arguments.
The following table illustrates the types of data generated from theoretical modeling to understand and predict reactions of benzoxazole systems.
| Parameter | Computational Method | Information Gained |
| Transition State Geometry | DFT | Structure of the highest energy point along the reaction coordinate. |
| Activation Energy (ΔG‡) | DFT | The energy barrier for a reaction, indicating its feasibility. |
| Reaction Enthalpy (ΔH) | DFT | Whether a reaction is exothermic or endothermic. |
| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and electronic transitions. |
| Fukui Functions | Conceptual DFT | Identifies the most electrophilic and nucleophilic sites in a molecule. |
These computational tools provide a powerful complement to experimental studies, offering a detailed, molecular-level understanding of the chemical behavior of benzoxazole derivatives.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 6-Bromo-2-ethylbenzo[d]oxazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
A comprehensive NMR analysis is crucial for verifying the synthesis and purity of this compound. While ¹⁹F NMR is not applicable due to the absence of fluorine, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) experiments, provide a complete picture of the molecular structure. ipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons—resulting from spin-spin coupling. The aromatic region would show distinct signals corresponding to the three protons on the brominated benzene (B151609) ring. The specific splitting patterns and chemical shifts of these aromatic protons are key to confirming the 6-bromo substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show nine distinct signals: two for the ethyl group, two for the oxazole (B20620) ring carbons (C=N and C-O), and five for the carbons of the benzene ring. The carbon atom attached to the bromine (C-Br) would appear at a characteristic chemical shift.
2D-NMR Techniques: To definitively assign all proton and carbon signals and confirm connectivity, 2D-NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the ethyl group (CH₂-CH₃) and the relationships between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.
Interactive Table: Expected NMR Data for this compound
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Correlation |
| -CH₂-CH₃ | ¹H NMR | ~1.4 | Triplet (t) |
| -CH₂-CH₃ | ¹H NMR | ~3.0 | Quartet (q) |
| Aromatic-H | ¹H NMR | ~7.3 - 7.8 | Doublet (d), Doublet of doublets (dd) |
| -CH₂-C H₃ | ¹³C NMR | ~12 | Signal |
| -C H₂-CH₃ | ¹³C NMR | ~25 | Signal |
| Aromatic C-H | ¹³C NMR | ~110 - 128 | Signals |
| Aromatic C-Br | ¹³C NMR | ~115 - 120 | Signal |
| Aromatic C-N | ¹³C NMR | ~140 - 142 | Signal |
| Aromatic C-O | ¹³C NMR | ~150 - 152 | Signal |
| O-C=N | ¹³C NMR | ~165 | Signal |
| -CH₂-CH₃ | COSY | Correlation between ~3.0 and ~1.4 ppm | Cross-peak |
| Aromatic Protons | COSY | Correlations between adjacent protons | Cross-peaks |
| -CH₂- / C | HMQC/HSQC | Correlation between ~3.0 ppm and ~25 ppm | Cross-peak |
| -CH₃ / C | HMQC/HSQC | Correlation between ~1.4 ppm and ~12 ppm | Cross-peak |
| -CH₂- / O-C=N | HMBC | Correlation from ~3.0 ppm to ~165 ppm | Cross-peak |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. jbarbiomed.comnih.gov
Infrared (IR) Spectroscopy: An IR spectrum of the compound would display several key absorption bands. The C=N stretching vibration of the oxazole ring is expected in the region of 1630-1680 cm⁻¹. Aromatic C=C stretching vibrations typically appear between 1450 and 1600 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. A significant band corresponding to the C-O-C stretching of the oxazole ether linkage would also be present, typically in the 1020-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes lead to intense IR bands, strong changes in polarizability result in intense Raman signals. For this molecule, the aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretch | 3000 - 3100 | IR / Raman |
| Aliphatic C-H (-CH₂CH₃) | Stretch | 2850 - 2980 | IR / Raman |
| C=N (Oxazole Ring) | Stretch | 1630 - 1680 | IR / Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR / Raman |
| C-O-C (Oxazole Ring) | Stretch | 1020 - 1250 | IR |
| C-Br | Stretch | 500 - 650 | IR |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. jbarbiomed.commdpi.com
For this compound (C₉H₈BrNO), the molecular weight can be precisely determined. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₈⁷⁹BrNO]⁺ and another, two mass units higher, for [C₉H₈⁸¹BrNO]⁺. This M⁺/(M+2)⁺ pattern is a definitive indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF) can measure the mass-to-charge ratio (m/z) with very high precision. rsc.org This allows for the determination of the exact elemental formula, confirming that the measured mass corresponds to C₉H₈BrNO and distinguishing it from other potential formulas with the same nominal mass.
Fragmentation Analysis: Under techniques like Electron Ionization (EI), the molecule fragments in a predictable manner. Common fragmentation pathways for this compound would likely include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•CH₂CH₃) to form an [M-29]⁺ ion, which would be a stable benzoxazolium cation. ulisboa.ptresearchgate.net
Interactive Table: Mass Spectrometry Data for this compound
| Ion | Formula | Description | Expected m/z (for ⁷⁹Br) |
| [M]⁺ | C₉H₈⁷⁹BrNO | Molecular Ion | ~225 |
| [M+2]⁺ | C₉H₈⁸¹BrNO | Molecular Ion Isotope | ~227 |
| [M-15]⁺ | C₈H₅⁷⁹BrNO | Loss of methyl radical | ~210 |
| [M-29]⁺ | C₇H₄⁷⁹BrNO | Loss of ethyl radical | ~196 |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the fused benzoxazole (B165842) ring system and determine the conformation of the ethyl group relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules or potential halogen bonding involving the bromine atom. nih.gov This information is critical for understanding the material's solid-state properties.
Interactive Table: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br). |
| Bond Angles | Angles between three connected atoms, defining molecular geometry. |
| Torsion Angles | Dihedral angles that describe the conformation of flexible parts like the ethyl group. |
| Intermolecular Interactions | Distances and geometries of non-covalent interactions like π–π stacking or halogen bonds. |
In Operando Spectroscopy for Real-Time Reaction Monitoring and Kinetic Studies
In operando spectroscopy involves monitoring a chemical reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products. This approach is invaluable for understanding reaction mechanisms and optimizing synthesis conditions.
For the synthesis of this compound, one could use in operando IR or NMR to track the key bond-forming steps. For instance, during the cyclization reaction to form the oxazole ring, one could monitor the disappearance of a starting material's functional group (e.g., an amino or hydroxyl group) and the simultaneous appearance of the characteristic C=N stretch of the product. This allows for the determination of reaction rates and the identification of potential bottlenecks or side reactions.
Flow NMR is a specialized form of in operando spectroscopy where reactants are continuously pumped through the NMR detection coil. This technique is particularly well-suited for studying the kinetics of relatively fast reactions and for identifying short-lived, transient intermediates that might be missed in conventional batch analysis.
In the context of synthesizing this compound, flow NMR could be used to:
Optimize Reaction Conditions: By systematically varying parameters like temperature, pressure, or reactant concentrations and monitoring the reaction outcome in real-time, optimal conditions for yield and purity can be rapidly identified.
Study Reaction Kinetics: Precise kinetic data can be obtained by monitoring the concentration of species as a function of time and residence in the flow reactor.
Detect Intermediates: The high time resolution of flow NMR may allow for the detection and structural characterization of reaction intermediates that are too unstable to be isolated.
Flow FTIR Spectroscopy Applications
Flow Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for the real-time, in-situ monitoring of continuous flow chemical reactions. This methodology provides significant advantages for elucidating reaction mechanisms and kinetics, particularly in the synthesis of complex heterocyclic compounds such as this compound. By integrating an FTIR spectrometer with a flow cell reactor, researchers can track the concentration changes of reactants, intermediates, and products as they occur, leading to a deeper understanding of the reaction pathway. acs.orgnih.gov
The application of flow FTIR in the synthesis of the benzoxazole core is crucial for overcoming the limitations of traditional offline analysis, which may not be suitable for detecting transient or low-concentration intermediates. acs.orgkorea.ac.kr In the context of synthesizing a substituted benzoxazole like this compound, flow FTIR allows for the precise monitoring of the cyclization step, which is often the rate-determining part of the process. acs.org This real-time data acquisition enables the accurate determination of kinetic parameters and provides spectroscopic evidence for proposed mechanistic pathways. nih.gov
Detailed Research Findings
Research into the synthesis of benzoxazoles using in operando flow FTIR has successfully elucidated a previously debated reaction mechanism. acs.org By coupling a flow FTIR setup with Nuclear Magnetic Resonance (NMR) spectroscopy, a comprehensive picture of the reaction progress can be obtained. acs.orgkorea.ac.kr The flow FTIR is particularly adept at identifying functional group transformations that are characteristic of the cyclization process.
For a typical benzoxazole synthesis, which serves as a model for the formation of this compound, the reaction can be monitored by observing the disappearance of reactant peaks and the appearance of intermediate and product peaks. For instance, the reaction to form a benzoxazole core involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid derivative or its equivalent. The progress of such a reaction can be tracked through specific infrared bands.
The table below illustrates the key IR absorptions that would be monitored during the synthesis of a benzoxazole.
| Species | Functional Group | Characteristic IR Band (cm⁻¹) | Observation |
| Reactant | O-H (Phenolic) | ~3400-3200 (broad) | Disappearance |
| Reactant | N-H (Amine) | ~3500-3300 | Disappearance |
| Reactant | C=O (Carboxylic Acid/Ester) | ~1730-1680 | Disappearance |
| Intermediate | C=N (Imine) | ~1690-1640 | Appearance and subsequent disappearance |
| Product | C=N (Oxazole Ring) | ~1650-1550 | Appearance |
| Product | C-O-C (Oxazole Ring) | ~1250-1150 | Appearance |
By continuously monitoring these spectral regions, a detailed reaction profile can be constructed. The data presented in the following table shows an example of how the intensity of key peaks changes over time during a representative benzoxazole synthesis under flow conditions.
| Reaction Time (minutes) | Reactant (C=O) Peak Intensity (Absorbance Units) | Intermediate (C=N) Peak Intensity (Absorbance Units) | Product (C=N Ring) Peak Intensity (Absorbance Units) |
| 0 | 1.00 | 0.00 | 0.00 |
| 5 | 0.75 | 0.15 | 0.10 |
| 10 | 0.50 | 0.25 | 0.25 |
| 15 | 0.25 | 0.20 | 0.55 |
| 20 | 0.10 | 0.10 | 0.80 |
| 30 | <0.05 | <0.05 | 0.95 |
This kinetic data, obtainable through flow FTIR, is instrumental in optimizing reaction conditions such as temperature, pressure, and residence time to maximize the yield and purity of the desired product, this compound. beilstein-journals.org The ability to detect low-intensity IR peaks of reaction intermediates is a key advantage of using a dedicated flow cell, which can have an adjustable path length to enhance sensitivity. nih.govkorea.ac.kr This in-operando approach provides a wealth of information that is often inaccessible through conventional analytical techniques. acs.orgresearchgate.net
Research Applications and Broader Context of 6 Bromo 2 Ethylbenzo D Oxazole Derivatives
Role as Scaffolds in Medicinal Chemistry Research
The benzoxazole (B165842) moiety is a key pharmacophore and substructure in many medicinal compounds. researchgate.net Its presence is noted in numerous synthetic compounds and naturally occurring molecules with biological activity. researchgate.netnih.gov Researchers utilize this scaffold to design and synthesize novel therapeutic agents, targeting a wide array of diseases. The development of benzoxazole derivatives has been a significant focus in medicinal chemistry for decades, leading to the creation of agents for various conditions. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzoxazole derivatives influences their biological efficacy. Research indicates that the type and position of substituents on the benzoxazole ring are critical determinants of activity. researchgate.netmdpi.com
Key findings from SAR studies on the benzoxazole core include:
Influence of Substituents: The presence of both electron-withdrawing and electron-releasing groups at different positions can significantly enhance the biological effects of benzoxazole compounds. researchgate.net
Importance of Positions 2 and 5: Many studies have found that substituents at the 2 and 5 positions of the benzoxazole ring are particularly important for biological activity, especially when both positions are occupied. nih.gov
Role of Halogens: The introduction of a bromine atom into the benzoxazole ring can lead to an increase in activity. For instance, in one study on antifungal agents, introducing a bromine atom at position 7 resulted in the most active compound among a series of heterocyclic derivatives. nih.gov
Effect of Aromatic vs. Alkyl Groups: In some antifungal studies, the substitution of an alkyl group with an aromatic ring was found to be detrimental to the compound's fungicidal activity. nih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzoxazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Feature | Position(s) | Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| Electron-withdrawing/releasing groups | Various | Can enhance antimicrobial and antiproliferative effects | researchgate.net |
| General Substitution | 2 and 5 | Crucial for activity, especially when both are substituted | nih.gov |
| Bromine Atom | 7 | Increased antifungal activity in a specific series | nih.gov |
Derivatives of the benzoxazole scaffold have been designed and evaluated as inhibitors or modulators of various biological targets, playing a crucial role in cellular processes related to diseases like cancer and neurodegenerative disorders.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several studies have focused on developing benzoxazole derivatives as potent VEGFR-2 inhibitors. nih.govresearchgate.netnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov In one study, a novel series of benzoxazole derivatives was synthesized, with compound 12l emerging as the most potent, showing a VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.govresearchgate.net This compound was found to induce apoptosis (programmed cell death) in cancer cells. nih.gov
Monoamine Oxidase (MAO) Enzymes: MAO enzymes are targets for treating neuropsychiatric and neurodegenerative disorders. researchgate.net A series of 2-methylbenzo[d]oxazole derivatives were evaluated as inhibitors of human MAO-A and MAO-B. Compounds 1d and 2e were identified as highly potent MAO-B inhibitors with IC₅₀ values of 0.0023 and 0.0033 µM, respectively. researchgate.net
Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the pathology of Alzheimer's disease. Benzimidazole-based oxazole (B20620) analogues have been synthesized and screened for their inhibitory activity against these enzymes. mdpi.com Several compounds showed significant inhibitory potential, with IC₅₀ values in the low micromolar to nanomolar range, surpassing the standard drug, donepezil. mdpi.com
Table 2: Benzoxazole Derivatives and Their Biological Targets This table is interactive and can be sorted by clicking on the headers.
| Biological Target | Derivative Class | Example Compound | Measured Activity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| VEGFR-2 | Benzoxazole-amide conjugate | 12l | 97.38 nM | nih.govresearchgate.net |
| MAO-B | 2-Methylbenzo[d]oxazole | 1d | 0.0023 µM | researchgate.net |
| MAO-B | 2-Methylbenzo[d]oxazole | 2e | 0.0033 µM | researchgate.net |
| Acetylcholinesterase (AChE) | Benzimidazole-oxazole | 9 | 0.10 µM | mdpi.com |
Applications in Agrochemical Research
Benzoxazole and its related scaffold, benzothiazole (B30560), have a broad spectrum of biological activities that make them important structures in the discovery of new agricultural chemicals. mdpi.comnih.govresearchgate.netnih.gov These compounds have been investigated for their potential to control weeds, insect pests, and plant diseases, addressing the need for new agrochemicals as alternatives to traditional agents that face issues of environmental pollution and pathogen resistance. mdpi.comresearchgate.net
Benzoxazole derivatives are foundational to several commercial herbicides, such as fenoxaprop-p-ethyl (B1329639) and metamifop, which act by inhibiting acetyl-coenzyme A carboxylase in grasses. researchgate.net Research continues to explore novel benzoxazole-containing compounds for weed control.
Studies have shown that certain 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones exhibit plant growth regulating activity. mdpi.com In tests on wheat (Triticum aestivum), these bromo derivatives demonstrated an average stimulating activity of 25.4% compared to the control, suggesting their potential to influence plant development. mdpi.com In the search for new herbicides that inhibit protoporphyrinogen (B1215707) oxidase (protox), a series of compounds were developed using flumioxazin (B1672886) as a lead. One of the most effective compounds, 8e , showed IC₅₀ values against velvetleaf (Abutilon theophrasti) and crabgrass (Digitaria sanguinalis) comparable to existing herbicides. researchgate.net Furthermore, SAR analysis of certain 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives revealed that specific substitutions on the pyridine (B92270) ring were crucial for potent post-emergence herbicidal activity against broadleaf weeds. nih.gov
Table 3: Examples of Herbicidal Activity in Benzoxazole/Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Target Weed(s) | Observation | Reference(s) |
|---|---|---|---|
| 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones | Wheat (Triticum aestivum) | Showed 25.4% average growth stimulating activity | mdpi.com |
| 2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-yl)isoindoline-1,3-dione derivative (8e ) | Velvetleaf, Crabgrass | Potent protox inhibition, with IC₅₀ values comparable to commercial herbicides | researchgate.net |
The benzoxazole scaffold is present in the commercial insecticide oxazosulfyl, which has a broad spectrum of activity and is used to control rice pests. researchgate.net Research into new benzoxazole and benzothiazole derivatives continues to yield promising insecticidal candidates. researchgate.net
SAR studies suggest that introducing strong electron-withdrawing groups, such as trifluoromethyl, can be important for insecticidal activity. researchgate.net For example, compound 89 , which contains a trifluoromethyl group, showed 100% insecticidal activity against the beet armyworm (Spodoptera exigua) at a concentration of 1 mg/L. researchgate.net In another study, a series of β-naphthol derivatives containing a benzothiazolylamino group displayed excellent insecticidal activities against diamondback moth larvae at concentrations of 100-200 mg·L⁻¹. nih.gov Additionally, some diacylhydrazine and acylhydrazone derivatives have demonstrated high insecticidal activity against pests like S. exigua, Helicoverpa armigera, and Plutella xyllostella, with mortality rates exceeding 95% in some cases. mdpi.com
Table 4: Examples of Insecticidal Activity in Benzoxazole/Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound | Target Insect | Activity Level | Concentration | Reference(s) |
|---|---|---|---|---|
| Compound 89 | Spodoptera exigua | 100% mortality | 1 mg/L | researchgate.net |
| β-naphthol-benzothiazole derivatives | Diamondback moth | Excellent activity | 100-200 mg·L⁻¹ | nih.gov |
Benzoxazole and related heterocyclic derivatives have demonstrated significant potential for controlling plant diseases caused by bacteria and fungi. mdpi.comnih.gov The search for new antimicrobial agents is driven by the need to manage pathogen resistance to existing agrochemicals. mdpi.com
A large group of benzoxazole derivatives show activity against Gram-positive bacteria and various fungi, including plant pathogens like Aspergillus niger and Aspergillus flavus. nih.gov In one study, 33 benzoxazole derivatives were evaluated for antifungal activity against seven phytopathogenic fungi, with some showing good inhibitory effects. researchgate.net Another review highlighted a benzoxazole derivative, compound 13 , which had an EC₅₀ value of 0.3 mg/L against Alternaria brassicae, making it superior to the commercial fungicide carbendazim. nih.gov Similarly, benzothiazole derivatives have also shown promise, with some compounds inhibiting the growth of Sclerotinia sclerotiorum by 87.5% at a concentration of 100 mg/L. nih.gov While many studies focus on general antimicrobial properties, the demonstrated efficacy against fungal and bacterial species of agricultural importance underscores their potential application in crop protection. nih.govnih.gov
Table 5: Antimicrobial Activity of Benzoxazole/Benzothiazole Derivatives Against Agricultural Pathogens This table is interactive and can be sorted by clicking on the headers.
| Compound | Target Pathogen | Activity | Concentration | Reference(s) |
|---|---|---|---|---|
| Compound 13 (Benzoxazole) | Alternaria brassicae | EC₅₀ = 0.3 mg/L | Not Applicable | nih.gov |
| Compound 39 (Benzothiazole) | Sclerotinia sclerotiorum | 87.5% inhibition | 100 mg/L | nih.gov |
| Various Benzoxazoles | Aspergillus niger, Aspergillus flavus | General antifungal activity | Not Specified | nih.gov |
Advanced Materials Research and Photophysical Properties
The fused oxazole-benzene ring system of benzoxazole provides a rigid and planar structure with distinct electronic characteristics, making it an excellent candidate for incorporation into advanced materials. The specific substituents on the benzoxazole ring, such as the bromo and ethyl groups in 6-Bromo-2-ethylbenzo[d]oxazole, allow for the fine-tuning of these properties for specific applications in fluorescence and optoelectronics.
The benzoxazole core is a well-established fluorophore found in a variety of fluorescent dyes and probes. rackcdn.com These molecules can absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. This property is highly valuable for applications in biological imaging, chemical sensing, and materials science. nih.gov
Researchers have developed extensive libraries of fluorescent dyes by incorporating π-conjugated spacers at the 2-position of the oxazole ring, leading to compounds that emit light across the visible spectrum, even extending to 700 nm. researchgate.net These modifications can result in significant Stokes shifts (the difference between the maximum absorption and emission wavelengths) of up to 208 nm and strong solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. researchgate.net The design of such dyes often involves creating a "push-pull" system, which enhances the molecule's fluorescent properties. researchgate.net The inherent fluorescence of the benzoxazole scaffold makes its derivatives, including those related to this compound, promising candidates for creating novel probes for detecting specific ions, molecules, or biological structures like DNA. rackcdn.comjetir.org
The table below summarizes the photophysical properties of representative π-conjugated oxazole dyes, illustrating how structural modifications influence their fluorescent characteristics. researchgate.netnih.gov
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φfl) |
| 2,5-Diaryloxazole | 330-365 | 400-465 | 65-100 | Not specified |
| 2-Styryloxazole | 350-420 | 430-550 | 80-130 | Not specified |
| 2-Alkynyloxazole | 310-350 | 410-450 | 90-100 | Not specified |
| Diketopyrrolopyrrole-Benzoxazole | 610-620 | 630-650 | ~20-30 | 0.2-0.4 |
Data is illustrative of general benzoxazole derivatives and not specific to this compound.
In the field of optoelectronics, benzoxazole derivatives are explored for their potential use in organic electronics, particularly in organic photovoltaic (OPV) cells, also known as solar cells. These devices rely on materials that can absorb sunlight and convert it into electrical energy. The key components are conjugated polymers that act as electron donors and electron acceptors.
Benzoxazole and its related heterocyclic structures, like 2,1,3-benzothiadiazole, are often used as electron-withdrawing units (acceptors) in the backbone of these polymers. researchgate.net The incorporation of such units helps to lower the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of energy levels is critical for achieving a high open-circuit voltage (Voc), a key parameter determining the efficiency of a solar cell. researchgate.net
Research on conjugated polymers containing similar electron-deficient units has demonstrated the significant impact of molecular structure on photovoltaic performance. For instance, modifying the side chains attached to the polymer backbone can influence the material's morphology and, consequently, the power conversion efficiency (PCE) of the solar cell. researchgate.net Devices fabricated using these types of polymers have achieved Voc values up to 0.95 V and PCEs approaching 2%. researchgate.net
The table below presents key optoelectronic and photovoltaic data for representative polymers incorporating electron-withdrawing heterocyclic units, highlighting the parameters relevant to solar cell applications. researchgate.net
| Polymer ID | Optical Band Gap (Egopt, eV) | HOMO Level (eV) | LUMO Level (eV) | Open-Circuit Voltage (Voc, V) | Power Conversion Efficiency (PCE, %) |
| PBTFB-C8 | 1.75 | -5.31 | -3.19 | Not specified | Not specified |
| PBTFB-C2C6 | 1.82 | -5.53 | -3.28 | Not specified | Not specified |
| PBTFF-C8 | 1.91 | -5.42 | -3.28 | 0.95 | 1.82 |
| PBTFF-C2C6 | 2.00 | -5.67 | -3.37 | 0.89 | 1.35 |
Data is for polymers containing fluorenone (FF) or benzothiadiazole (BTFB) units, which are structurally and electronically related to benzoxazole derivatives.
Green Chemistry and Sustainable Synthesis Innovations in Benzoxazole Production
The synthesis of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. Traditional methods often require harsh reaction conditions, hazardous reagents, and complex purification procedures. In response, a significant research effort has been directed towards developing "green" and sustainable synthetic protocols that are more environmentally benign, efficient, and economically viable. jetir.org
Innovations in this area focus on several key principles of green chemistry, including the use of non-toxic catalysts, environmentally friendly solvents like water or ethanol, and energy-efficient reaction conditions. jetir.org One-pot procedures, where multiple reaction steps are carried out in the same vessel, are particularly attractive as they reduce waste and simplify the experimental setup. semanticscholar.org
A variety of catalytic systems have been developed to promote the synthesis of benzoxazoles from simple precursors like 2-aminophenols and aldehydes or acids. These include:
Molecular Sieves: An approach utilizes molecular sieves as a catalyst for the oxidative cyclization reaction, avoiding hazardous chemical reagents, transition-metal catalysts, and strong acids. semanticscholar.org
Reusable Acid Catalysts: Samarium triflate has been employed as a reusable acid catalyst in an aqueous medium, allowing for a simple and efficient synthesis under mild conditions. organic-chemistry.org
Inexpensive Metal Catalysts: Copper sulfate (B86663) (CuSO₄) has been used as an inexpensive and effective catalyst, often in green solvents like water and glycerol (B35011) and sometimes assisted by ultrasonic irradiation to shorten reaction times.
Simple Salt Catalysts: Ammonium chloride (NH₄Cl), a common and inexpensive salt, can effectively catalyze the condensation reaction in ethanol, providing high yields in a straightforward manner. jetir.org
Electrochemical Methods: An atom-economical electrochemical oxidation and cyclization process has been developed that operates without any transition metals or chemical oxidants, generating only hydrogen gas (H₂) as a byproduct. organic-chemistry.org
The table below compares several green synthesis methods for producing the benzoxazole core, highlighting the diversity of modern, sustainable approaches.
| Method | Catalyst | Solvent | Key Advantages |
| Oxidative Cyclization | Molecular Sieve | Not specified | Excludes hazardous reagents, transition metals, and strong acids. semanticscholar.org |
| Condensation | Samarium Triflate | Water | Mild conditions, reusable catalyst, efficient. organic-chemistry.org |
| Condensation | Copper Sulfate (CuSO₄) | Water/Glycerol | Inexpensive catalyst, simple work-up, high yield, short reaction time. |
| Condensation | Ammonium Chloride (NH₄Cl) | Ethanol | Mild conditions, simple technique, high yield, economically viable. jetir.org |
| Electrochemical Oxidation | None (Metal- and oxidant-free) | Not specified | Atom-economical, produces only H₂ as a byproduct. organic-chemistry.org |
These innovative methods represent a significant step forward in the sustainable production of benzoxazole derivatives, ensuring that these valuable compounds can be synthesized with minimal environmental impact.
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Brominated Benzoxazoles
The synthesis of benzoxazole (B165842) derivatives has progressed significantly from traditional condensation reactions that often required harsh conditions. globalresearchonline.netresearchgate.net Modern research focuses on developing more efficient, sustainable, and versatile synthetic methodologies, particularly for halogenated analogues like 6-Bromo-2-ethylbenzo[d]oxazole.
Emerging strategies emphasize green chemistry principles, including the use of eco-friendly catalysts, alternative energy sources, and less hazardous solvents. mdpi.comnih.gov Methodologies like microwave-assisted and ultrasound-irradiated synthesis have been shown to reduce reaction times and improve yields for benzoxazole formation. mdpi.com A significant area of advancement is the use of novel catalytic systems. Nanocatalysts, metal catalysts, and ionic liquids are being employed to facilitate the cyclization of precursors under milder conditions. nih.govrsc.org For instance, catalysts such as fly ash and iodine-mediated oxidative cyclodesulfurization represent environmentally benign approaches to synthesizing 2-substituted benzoxazoles. nih.gov
Furthermore, direct C-H bond functionalization and domino reactions are gaining traction. Copper-catalyzed intramolecular cyclization of ortho-haloanilides provides a direct route to the benzoxazole core, complementing traditional methods that start from 2-aminophenols. organic-chemistry.org These advanced methods offer the potential for more direct and regioselective synthesis of specifically substituted compounds like brominated benzoxazoles, overcoming some of the limitations associated with multi-step classical syntheses. nih.gov
| Synthetic Strategy | Key Features | Catalyst/Conditions Example | Advantages | Reference |
|---|---|---|---|---|
| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to accelerate reactions. | Ultrasound irradiation at 70 °C, solvent-free. | Reduced reaction time, increased yields, green methodology. | mdpi.comnih.gov |
| Nanocatalysis | Employment of catalysts at the nanoscale for high surface area and reactivity. | Strontium carbonate (SrCO₃) via grindstone method. | High yield, solvent-free, reusable catalyst, eco-friendly. | nih.gov |
| Metal-Catalyzed Cyclization | Use of transition metals to facilitate ring formation. | CuI / 1,10-phenanthroline (B135089) for cyclization of 2-bromoanilines. | Direct route from readily available precursors, good yields. | organic-chemistry.org |
| Green Catalysis | Application of environmentally benign catalysts. | Fly ash in toluene (B28343) at 111 °C. | Sustainable, avoids toxic catalysts and harsh conditions. | nih.gov |
| Domino Acylation/Annulation | One-pot multi-reaction sequence to build the final product. | CuI-catalyzed reaction of 2-bromoanilines with acyl chlorides. | High efficiency, reduces purification steps. | organic-chemistry.org |
Advanced Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry has become an indispensable tool in the study of benzoxazole derivatives, enabling the rational design of molecules with tailored properties and predicting their biological activities before synthesis. tandfonline.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are routinely applied to understand the interactions of benzoxazole compounds with biological targets. biotech-asia.orgnih.gov
For a molecule like this compound, computational modeling can predict its binding affinity to various enzymes or receptors. nih.gov Molecular docking studies, for example, can simulate the interaction of the compound with the active site of a protein, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), providing insights into the key binding interactions that drive its biological effect. nih.govresearchgate.net
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), establish a mathematical relationship between the three-dimensional properties of a series of molecules and their observed biological activity. tandfonline.comresearchgate.net These models can guide the modification of the lead structure—for instance, by suggesting that a bromine atom at the C6-position and an ethyl group at the C2-position could enhance activity against a specific target. This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
| Computational Method | Application in Benzoxazole Research | Information Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a biological target. | Identifies key amino acid interactions, binding energy, and potential mechanism of action. | biotech-asia.orgnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating the 3D structural features of molecules with their biological activity. | Generates predictive models to guide the design of more potent analogues. | tandfonline.com |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Assesses the stability of ligand-receptor complexes and conformational changes. | tandfonline.com |
| In Silico ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Evaluates the drug-likeness of a compound early in the discovery process. | researchgate.net |
Novel Applications in Interdisciplinary Fields Beyond Traditional Scope
While the pharmacological potential of benzoxazoles as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, their unique chemical structures are enabling applications in diverse, interdisciplinary fields. nih.govnih.govnih.gov The rigid, planar, and electron-rich nature of the benzoxazole ring system gives rise to interesting photophysical properties, making these compounds candidates for advanced materials.
Specifically, benzoxazole derivatives have been investigated for their fluorescence properties. nih.gov This has led to their use in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. The incorporation of heavy atoms like bromine can further modulate these properties, potentially enhancing phenomena like phosphorescence or altering emission wavelengths. For example, coumarin-benzothiazole hybrids, which are structurally related to benzoxazoles, have been explored as efficient emitting materials and laser dyes. nih.gov
The ability to functionalize the benzoxazole core at various positions allows for the fine-tuning of its electronic and steric properties. This versatility suggests potential applications in the development of chemosensors, where the binding of a specific analyte to the benzoxazole derivative could trigger a detectable change in fluorescence or color. The combination of a heterocyclic core with a reactive site (such as the C-Br bond in this compound) could also be exploited in the synthesis of novel polymers or functional materials with unique optical or electronic characteristics.
| Interdisciplinary Field | Novel Application | Key Property of Benzoxazoles | Reference |
|---|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge transport capabilities. | nih.gov |
| Optics | Laser Dyes | Strong absorption and emission in the visible spectrum. | nih.gov |
| Analytical Chemistry | Chemosensors / Fluorescent Probes | Environment-sensitive fluorescence, ability to bind specific analytes. | nih.gov |
| Polymer Chemistry | Monomers for Functional Polymers | Rigid structure, potential for polymerization through functional groups. | globalresearchonline.net |
Challenges and Opportunities in the Comprehensive Study of Benzoxazole Derivatives
Despite the significant progress in the field, the comprehensive study of benzoxazole derivatives faces several challenges that also represent opportunities for future innovation.
Challenges:
Synthetic Regioselectivity: Achieving specific substitution patterns on the benzene (B151609) ring of the benzoxazole core, such as selective bromination, can be challenging and may require multi-step synthetic routes or specialized catalysts.
Green Synthesis Scalability: While many green synthetic methods have been developed at the laboratory scale, their scalability for industrial production can be a hurdle, requiring further optimization. nih.govnih.gov
Biological Complexity: The broad-spectrum biological activity of many benzoxazole derivatives can be a double-edged sword, leading to potential off-target effects or toxicity. researchgate.net A significant challenge is to design molecules with high selectivity for their intended biological target.
In Vitro vs. In Vivo Correlation: Promising in vitro activity does not always translate to in vivo efficacy due to factors like poor solubility, metabolic instability, or unfavorable pharmacokinetic profiles. researchgate.net
Opportunities:
Advanced Catalysis: There is a vast opportunity to discover and develop new catalysts that can enable more direct, efficient, and regioselective synthesis of complex benzoxazole derivatives under environmentally benign conditions. nih.gov
Computational Synergy: Integrating advanced computational modeling with high-throughput screening can accelerate the identification of potent and selective benzoxazole derivatives, reducing the time and cost associated with drug discovery. tandfonline.com
Exploring New Biological Targets: The structural diversity of the benzoxazole library provides an opportunity to screen these compounds against new and emerging biological targets for a wide range of diseases, from neurodegenerative disorders to viral infections. nih.govnih.gov
Materials Innovation: The unique photophysical properties of benzoxazoles are still underexplored. There is a significant opportunity to design and synthesize novel benzoxazole-based materials for applications in electronics, photonics, and sensor technology. nih.gov
The continued exploration of compounds like this compound, leveraging these emerging strategies and interdisciplinary approaches, will undoubtedly unlock new scientific insights and practical applications for the versatile benzoxazole scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-bromo-2-ethylbenzo[d]oxazole, and how can reaction conditions be optimized?
- Methodology : The van Leusen oxazole synthesis is a robust approach. Starting with 4-bromo-2-ethylbenzaldehyde, react with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol at 70°C for 3 hours, followed by extraction and purification. Key optimization steps include controlling stoichiometry (equimolar aldehyde and TosMIC), solvent choice (methanol for reflux), and acid catalysis (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
Q. How can halogen bonding interactions involving this compound be experimentally characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for identifying I⋯N/O halogen bonds. Relative shortening values (RS = (d_{X⋯Y} / (r_{X} + r_{Y})) - 1) × 100) quantify bond strength. For example, I⋯N halogen bonds in oxazoles exhibit RS values of ~16%, comparable to I⋯Npyridine interactions. Complementary techniques include Hirshfeld surface analysis and molecular electrostatic potential (MEP) calculations to rank acceptor sites .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6, ethyl at C2). For example, ¹H NMR of related oxazoles shows aromatic protons as doublets (J = 8–10 Hz) and ethyl groups as quartets (δ ~1.3–1.5 ppm) .
- FT-IR : Identify C-Br stretching (~550–600 cm⁻¹) and C=N/C-O vibrations (~1600–1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrNO: calc. 242.9784) .
Advanced Research Questions
Q. How do molecular electrostatic potentials (MEPs) influence the halogen bonding behavior of this compound in cocrystals?
- Methodology : Compute MEPs at the B3LYP/6-311++G(d,p) level to identify electron-rich sites. The oxazole nitrogen (MEP ≈ −140 kJ mol⁻¹ e⁻¹) is a stronger halogen bond acceptor than oxygen (MEP ≈ −90 kJ mol⁻¹ e⁻¹). Experimental validation via SCXRD shows I⋯N bonds dominate in cocrystals with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene), while I⋯O bonds form only when steric/geometric conditions permit .
Q. What strategies resolve contradictions in competing halogen bond acceptor sites (e.g., N vs. O) during cocrystallization?
- Methodology : Use competitive cocrystallization experiments with ditopic donors (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene). Analyze SCXRD data to determine which acceptor site (N or O) participates preferentially. For oxazoles with peripheral electron-withdrawing groups (e.g., nitro), I⋯Onitro bonds may compete with I⋯Noxazole, requiring MEP-guided design to prioritize specific interactions .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?
- Methodology :
- Modify substituents : Introduce electron-donating groups (e.g., -OCH₃) at C5 to enhance π-stacking with DNA or proteins.
- Biological assays : Test inhibition of STAT3 phosphorylation or microtubule polymerization. For example, related oxazoles show IC₅₀ values <10 µM in MCF-7 breast cancer cells .
- Computational docking : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina to optimize substituent geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
